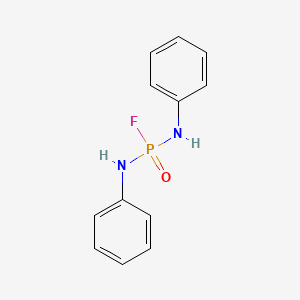

N,N'-Diphenylphosphorodiamidic fluoride

Description

Structure

3D Structure

Properties

CAS No. |

330-08-5 |

|---|---|

Molecular Formula |

C12H12FN2OP |

Molecular Weight |

250.21 g/mol |

IUPAC Name |

N-[anilino(fluoro)phosphoryl]aniline |

InChI |

InChI=1S/C12H12FN2OP/c13-17(16,14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16) |

InChI Key |

FPLZAICQNAEAND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for N,n Diphenylphosphorodiamidic Fluoride

Classical and Established Synthetic Pathways

The traditional synthesis of N,N'-Diphenylphosphorodiamidic fluoride (B91410) is a multi-step process that relies on the careful construction of its diphenylphosphoramidic acid precursor followed by a specific fluorination reaction.

Precursor Synthesis: Formation of Diphenylphosphoramidic Acid and Derivatives

The foundational step in the synthesis of N,N'-Diphenylphosphorodiamidic fluoride is the preparation of its core structure, typically involving the reaction of a phosphorus oxychloride with an amine. The most common precursor is diphenylphosphoramidic acid or its derivatives, such as the corresponding chloride.

The synthesis generally proceeds by reacting phosphorus oxychloride (POCl₃) with two equivalents of aniline (B41778) (C₆H₅NH₂) in an inert solvent. This reaction forms N,N'-diphenylphosphorodiamidic chloride. The reaction must be carefully controlled, often at low temperatures, due to its exothermic nature. A tertiary amine, such as triethylamine (B128534) or pyridine, is commonly used as a base to scavenge the hydrogen chloride (HCl) byproduct generated during the reaction.

Reaction Scheme for Precursor Synthesis: POCl₃ + 2 C₆H₅NH₂ + 2 (C₂H₅)₃N → (C₆H₅NH)₂P(O)Cl + 2 (C₂H₅)₃N·HCl

The resulting N,N'-diphenylphosphorodiamidic chloride can then be hydrolyzed under controlled conditions to yield diphenylphosphoramidic acid, (C₆H₅NH)₂P(O)OH. This acid serves as a direct substrate for subsequent fluorination steps.

Fluorination Reactions Utilizing Specific Fluorinating Agents

The conversion of the phosphoramidic acid or its chloride derivative to the final fluoride product is a critical step that involves the replacement of a hydroxyl or chloro group with a fluorine atom. This transformation requires specialized fluorinating agents.

One established method involves treating N,N'-diphenylphosphorodiamidic chloride with a source of fluoride ions, such as sodium fluoride (NaF). The reaction can be facilitated by the presence of activating agents. For instance, a one-pot synthesis method for phosphoryl fluoride compounds has been developed using phosphorus reagents, sodium fluoride, trifluoroacetic anhydride, and dimethyl sulfoxide. google.com

| Parameter | Value |

| Phosphorus Reagent | N,N'-Diphenylphosphorodiamidic chloride |

| Fluorine Source | Sodium Fluoride (NaF) |

| Activating Agents | Trifluoroacetic anhydride, Dimethyl sulfoxide |

| Reaction Temperature | 60–120 °C |

| Reaction Time | 8–15 hours |

This table illustrates typical conditions for the synthesis of phosphoryl fluorides based on a patented method. google.com

While highly effective, sulfur tetrafluoride (SF₄) is a toxic gas that requires specialized handling. Milder and more user-friendly reagents have gained prominence. These include diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). organic-chemistry.org These reagents are effective for the deoxyfluorination of phosphorus acids. organic-chemistry.org

More recently, sulfuryl fluoride (SO₂F₂) has been highlighted as an efficient fluorinating agent for P(O)-OH compounds, allowing for the convenient synthesis of phosphonofluoridates under mild conditions without the need for an additional oxidant. researchgate.net This approach avoids the use of expensive or complex pre-prepared fluoridation reagents. researchgate.net The unique balance of reactivity and stability in sulfonyl fluorides makes them attractive for various synthetic applications. researchgate.net

| Fluorinating Agent | Characteristics | Typical Substrate |

| Sulfur Tetrafluoride (SF₄) | Highly reactive, toxic gas | P(O)OH, P(O)Cl |

| DAST / Deoxo-Fluor | Liquid reagents, milder than SF₄ | P(O)OH |

| Sulfuryl Fluoride (SO₂F₂) | Gas, mild conditions, no oxidant needed | P(O)OH |

| XtalFluor-E | Solid reagent, used with catalytic NaF | Carboxylic Acids (analogous) organic-chemistry.org |

| CpFluor | Bench-stable solid reagent | Carboxylic Acids (analogous) cas.cn |

This interactive table summarizes various fluorinating agents applicable for converting phosphorus acids to their corresponding fluorides.

Advanced Purification and Isolation Techniques for this compound

Once the synthesis is complete, the crude product must be purified to remove unreacted starting materials, byproducts, and residual solvents. For solid compounds like this compound, column chromatography is a highly effective method. google.com

A typical procedure involves concentrating the reaction mixture and then separating the components on a silica (B1680970) gel column. google.com A mixed solvent system, such as petroleum ether and ethyl acetate, is used as the eluent to selectively isolate the desired product. google.com The purity of the final product can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ³¹P, and ¹⁹F NMR) and mass spectrometry. google.com Recrystallization from a suitable solvent is another common technique to obtain a highly pure, crystalline product.

Emerging and Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry is increasingly focused on developing greener, more efficient, and safer methods. In the context of organophosphorus fluorides, electrochemical synthesis represents a significant advancement.

Electrochemical Synthesis of Organophosphorus Fluorides

Electrochemical synthesis offers a powerful and environmentally friendly alternative to traditional methods that often rely on harsh reagents. beilstein-journals.org This technique uses electricity to drive chemical reactions, replacing conventional oxidizing or reducing agents. beilstein-journals.org For organophosphorus compounds, electrochemical methods can be used to form phosphorus-heteroatom bonds, including P-N and P-F bonds. beilstein-journals.org

An electrochemical strategy to construct P(O)-F bonds has been developed based on the Atherton-Todd reaction. researchgate.net This approach provides a novel pathway for the fluorination of phosphorus compounds. Furthermore, the electrochemical synthesis of carbamoyl (B1232498) fluorides from oxamic acids using Et₃N·3HF as both a fluoride source and an electrolyte has been demonstrated, showcasing a practical and scalable method that can be performed at room temperature. nih.gov This method's principles could be adapted for the synthesis of phosphorodiamidic fluorides.

The key advantages of electrosynthesis include mild reaction conditions, high selectivity controlled by adjusting voltage or current, and the avoidance of toxic reagents. beilstein-journals.orgnumberanalytics.com Various electrode materials like graphite, platinum, and nickel have been used extensively in the electrochemical synthesis of organophosphorus compounds. beilstein-journals.org

| Parameter | Description |

| Principle | Electron transfer between an electrode and a substrate drives the reaction. numberanalytics.com |

| Fluoride Source | Triethylamine trishydrofluoride (Et₃N·3HF) can act as both fluoride source and electrolyte. nih.gov |

| Electrodes | Graphite (anode) and Platinum (cathode) are commonly used. beilstein-journals.org |

| Advantages | Mild conditions, high selectivity, avoids toxic reagents, greener chemistry. beilstein-journals.org |

| Potential Application | Anodic oxidation of a diphenylphosphoramidic acid precursor in the presence of a fluoride source. |

This table outlines the key aspects and potential of electrochemical synthesis for preparing organophosphorus fluorides.

Transition Metal-Catalyzed and Organocatalytic Fluorination Strategies

The synthesis of organophosphorus fluorides, including this compound, is a field of growing interest due to their applications in medicinal and agricultural chemistry. nih.gov While traditional methods often rely on stoichiometric fluorinating agents, modern synthetic chemistry is increasingly focused on catalytic approaches to improve efficiency, selectivity, and substrate scope. Although specific literature detailing transition metal-catalyzed or organocatalytic synthesis of this compound is limited, general principles derived from the synthesis of analogous P-F bonds provide a framework for these advanced strategies.

Transition Metal-Catalyzed Fluorination

Transition metal catalysis has emerged as a powerful tool for forming carbon-fluorine bonds, and these principles are being extended to heteroatom-fluorine bonds. rsc.org Metals such as palladium, copper, and silver are known to facilitate fluorination reactions that are often difficult to achieve through other means. nih.govresearchgate.net In the context of synthesizing phosphorodiamidic fluorides, a catalyst could potentially lower the activation energy for the displacement of a leaving group from a suitable precursor, such as N,N'-Diphenylphosphorodiamidic chloride, with a fluoride source.

Potential catalytic cycles could involve:

Oxidative Addition/Reductive Elimination: A low-valent metal catalyst (e.g., Pd(0)) could undergo oxidative addition into the P-Cl bond of the precursor. Subsequent fluoride transfer from a salt (e.g., CsF, AgF) to the metal center, followed by reductive elimination, would yield the desired P-F bond and regenerate the catalyst.

Lewis Acid Activation: A transition metal complex could act as a Lewis acid, coordinating to the phosphoryl oxygen or the leaving group of the precursor. This activation would render the phosphorus center more electrophilic and susceptible to nucleophilic attack by a fluoride ion. Silver salts (e.g., AgNO₃) have been shown to catalyze radical fluorination of various substrates using electrophilic fluorine sources like Selectfluor®. researchgate.net

These catalytic systems offer the potential for milder reaction conditions and greater functional group tolerance compared to traditional methods.

Organocatalytic Fluorination

Organocatalysis provides a metal-free alternative for facilitating chemical transformations, including fluorination. scilit.com These catalysts can operate through various activation modes, such as hydrogen bonding or the formation of hypervalent intermediates. For the synthesis of this compound, an organocatalyst could activate either the phosphorus-containing substrate or the fluoride source.

Potential organocatalytic strategies include:

Lewis Base Catalysis: A nucleophilic organocatalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), could react with a carbonyl or phosphoryl derivative to form a highly reactive intermediate, facilitating fluoride exchange. chemrxiv.org

Hydrogen-Bonding Catalysis: Catalysts like ureas or thioureas could activate the phosphorodiamidic precursor by forming hydrogen bonds, thereby increasing its electrophilicity and promoting reaction with a nucleophilic fluoride source.

Phase-Transfer Catalysis: Quaternary ammonium (B1175870) salts can be employed to shuttle fluoride anions from a solid phase (e.g., KF) into an organic phase where the reaction occurs, enhancing the effective nucleophilicity of the fluoride. rsc.org This approach is particularly relevant for improving the reactivity of inexpensive and safe fluoride salts.

The table below summarizes potential catalytic systems applicable to the formation of P-F bonds, based on strategies for analogous compounds.

| Catalyst Type | Example Catalyst | Potential Fluoride Source | Proposed Mechanism | Reference for Principle |

|---|---|---|---|---|

| Transition Metal | Palladium(0) complexes | TBAF, CsF | Oxidative Addition / Reductive Elimination | nih.govrsc.org |

| Transition Metal | Silver(I) salts (e.g., AgNO₃) | Selectfluor® | Radical Fluorination via SET | researchgate.net |

| Organocatalyst | DMAP | Fluoroarenes, Acyl Fluorides | Lewis Base Catalysis / Fluoride Metathesis | chemrxiv.org |

| Organocatalyst | Quaternary Ammonium Salts | KF | Phase-Transfer Catalysis | rsc.org |

Principles of Green Chemistry in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The application of these principles to the synthesis of this compound focuses on improving sustainability by addressing factors such as atom economy, choice of reagents, solvent use, and energy consumption. dovepress.com

Key Green Chemistry Principles in Synthesis:

Waste Prevention and Atom Economy: Traditional syntheses, such as halogen exchange from a phosphorodiamidic chloride, may have good atom economy in the final step but often require pre-functionalization of the phosphorus reagent, which generates waste in preceding steps. google.com A greener approach would involve a one-pot synthesis from readily available starting materials, maximizing the incorporation of all materials into the final product. google.com

Use of Safer Solvents and Reagents: Many fluorination reactions employ hazardous reagents (e.g., SbF₃, HF) and toxic, high-boiling point solvents. dovepress.com A key goal of green chemistry is to replace these with safer alternatives. The use of benign and inexpensive fluoride salts like potassium fluoride (KF) instead of more aggressive reagents is a significant improvement. eurekalert.orgsciencedaily.com Furthermore, developing solvent-free methods, such as mechanochemical synthesis (ball milling), or using greener solvents like water or ionic liquids can drastically reduce the environmental impact of the process. rsc.org

Catalysis: As discussed in the previous section, the use of catalysts is a cornerstone of green chemistry. Catalytic processes reduce energy requirements by allowing reactions to proceed under milder conditions (lower temperature and pressure) and minimize waste by replacing stoichiometric reagents that are consumed in the reaction. dovepress.com

Energy Efficiency: Designing synthetic routes that can be conducted at ambient temperature and pressure significantly reduces the energy footprint of the chemical process. Catalytic and electrochemical methods often provide pathways to achieve this goal. For example, electrochemical synthesis of related carbamoyl fluorides has been shown to be highly efficient at room temperature. nih.gov

Renewable Feedstocks: While not always directly applicable to a specific target molecule, the principle encourages sourcing starting materials from renewable biomass rather than finite petrochemical sources. This remains a broader, long-term goal for the chemical industry. rsc.org

The following table contrasts traditional synthetic approaches with potential green alternatives for synthesizing phosphorodiamidic fluorides.

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative | Benefit |

|---|---|---|---|

| Reagent Choice | Use of hazardous reagents (e.g., phosgene (B1210022) derivatives, DAST) | Use of stable, solid fluoride sources (e.g., KF, NaF) | Reduced toxicity and handling risks. eurekalert.orgsciencedaily.com |

| Solvent Use | High-boiling, toxic organic solvents (e.g., DMF, DMSO) | Mechanochemistry (solvent-free) or green solvents (water, ionic liquids) | Elimination of solvent waste and toxicity. rsc.org |

| Process Type | Stoichiometric reagents, harsh conditions | Catalytic (metal or organo-catalyzed) reactions | Higher efficiency, milder conditions, less waste. dovepress.com |

| Energy Consumption | High temperatures required for reaction | Ambient temperature reactions (e.g., via catalysis or electrochemistry) | Lower energy costs and environmental footprint. nih.gov |

| Atom Economy | Multi-step synthesis with protecting groups | One-pot, direct fluorination from a P-H or P-OH precursor | Fewer synthetic steps, less byproduct formation. google.com |

By integrating these principles, future synthetic routes to this compound and related compounds can be developed to be safer, more efficient, and more environmentally sustainable.

Mechanistic Investigations of N,n Diphenylphosphorodiamidic Fluoride Reactivity and Transformations

Exploration of Nucleophilic Behavior at Phosphorus and Nitrogen Centers

N,N'-Diphenylphosphorodiamidic fluoride (B91410) possesses two primary centers susceptible to nucleophilic attack: the phosphorus atom and the two nitrogen atoms. The phosphorus atom is electron-deficient due to the high electronegativity of the oxygen and fluorine atoms bonded to it, making it a strong electrophilic center. Consequently, it is the principal site for nucleophilic attack. The reaction typically proceeds through the addition of a nucleophile to the phosphorus atom, forming a transient pentacoordinate intermediate.

The nitrogen atoms, while possessing lone pairs of electrons, exhibit significantly reduced nucleophilicity and basicity compared to free amines. This reduction is attributed to the delocalization of the nitrogen lone pair into the phosphorus-oxygen π-system and the inductive electron-withdrawing effect of the phosphoryl group. Studies on analogous fluorinated phosphoramidates have shown that they possess lower basicity and are more resistant to hydrolysis than their non-fluorinated counterparts, a characteristic that extends to the nucleophilic character of the nitrogen atoms. researchgate.net Therefore, direct nucleophilic attack on the nitrogen centers is generally not a favored reaction pathway under typical conditions. The primary reactive behavior is dominated by the electrophilicity of the phosphorus center.

Mechanisms of Fluoride-Facilitated Substitution Reactions

Nucleophilic substitution at the tetracoordinate phosphorus center of N,N'-Diphenylphosphorodiamidic fluoride is a cornerstone of its reactivity. These reactions can theoretically proceed through two primary mechanisms: a concerted S_N2-P mechanism or a stepwise addition-elimination (A-E) mechanism.

The S_N2-P mechanism would involve the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group (fluoride or anilide) through a single pentacoordinate transition state. However, for substitutions involving phosphoryl fluorides, the A-E mechanism is often considered more plausible. nih.gov This preference is due to several factors:

Strong P-F Bond: The phosphorus-fluorine bond is exceptionally strong, making the fluoride ion a poor leaving group. nih.gov

Apicophilicity of Fluorine: Fluorine is highly apicophilic, meaning it preferentially occupies an axial (apical) position in a pentacoordinate trigonal bipyramidal structure. This stabilizes the pentacoordinate intermediate required for the A-E pathway. nih.gov

Intermediate Stabilization: The high electronegativity of fluorine stabilizes the pentacoordinate intermediate, favoring a stepwise process over a concerted one. nih.gov

In the A-E mechanism, the nucleophile first attacks the electrophilic phosphorus atom, forming a relatively stable pentacoordinate intermediate. This intermediate then undergoes pseudorotation, and subsequently, the leaving group is expelled to yield the final product. The rate-determining step is typically the initial nucleophilic attack and formation of this intermediate. This is analogous to nucleophilic aromatic substitution (S_NAr), where the high electronegativity of a fluorine substituent stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining addition step, even though fluoride is a poor leaving group. stackexchange.com While direct intermolecular S_N2 reactions involving alkyl fluorides are very slow, intramolecular processes or activation via hydrogen bonding can facilitate fluoride displacement. cas.cnresearchgate.net In the context of this compound, the reaction is dominated by the stability of the phosphorus-centered intermediate.

Hydrolytic Stability and Degradation Pathways of this compound

The hydrolytic stability of this compound is a critical aspect of its chemical profile. Hydrolysis involves the reaction of the compound with water, which acts as a nucleophile. The degradation process is initiated by the nucleophilic attack of a water molecule on the electrophilic phosphorus center, forming a pentacoordinate intermediate.

From this intermediate, two primary degradation pathways can ensue:

P-F Bond Cleavage: Elimination of hydrogen fluoride (HF) from the intermediate leads to the formation of N,N'-diphenylphosphorodiamidic acid. This is often a significant pathway, though it is kinetically slower than with corresponding chlorides or bromides due to the strength of the P-F bond.

P-N Bond Cleavage: Elimination of aniline (B41778) (C₆H₅NH₂) from the intermediate results in the formation of N-phenylphosphoroamidofluoridic acid. This pathway competes with P-F bond cleavage.

Further degradation of these initial products can occur, leading to the eventual formation of phosphoric acid, hydrofluoric acid, and aniline. The relative stability of phosphoramidites is known to be sequence-dependent, with guanosine (B1672433) derivatives being particularly susceptible to degradation. researchgate.net Similarly, the stability of this compound can be influenced by factors such as pH and temperature. In alkaline conditions, hydrolysis is generally accelerated due to the presence of the stronger nucleophile, hydroxide (B78521) ion (OH⁻). The process can be autocatalytic, as the acidic byproducts (HF) can protonate the nitrogen atoms, increasing the electrophilicity of the phosphorus center and facilitating further attack by water.

| Initial Reactant | Potential Degradation Product | Bond Cleaved |

|---|---|---|

| This compound | N,N'-Diphenylphosphorodiamidic acid | P-F |

| This compound | N-Phenylphosphoroamidofluoridic acid | P-N |

| N,N'-Diphenylphosphorodiamidic acid | N-Phenylphosphoroamidic acid | P-N |

| N-Phenylphosphoroamidofluoridic acid | Phosphorofluoridic acid | P-N |

| N-Phenylphosphoroamidic acid | Phosphoric acid | P-N |

Elucidation of Reaction Kinetics and Thermodynamic Parameters

Detailed experimental kinetic and thermodynamic data specifically for reactions of this compound are not extensively documented in publicly accessible literature. However, the principles governing its reactivity can be understood through general kinetic and thermodynamic models applied to analogous systems, such as the adsorption of fluoride ions or fluoride transfer reactions. fluorideresearch.orgnih.govrsc.org

The kinetics of nucleophilic substitution reactions involving this compound would typically be analyzed by monitoring the concentration of reactants or products over time. For a reaction following the A-E mechanism, the rate law would depend on the concentrations of the phosphorodiamidic fluoride and the nucleophile. The reaction rate can be described by pseudo-first-order or pseudo-second-order kinetic models, from which rate constants (k) can be derived. researchgate.net

Thermodynamic parameters provide insight into the spontaneity and energy changes of a reaction.

Gibbs Free Energy (ΔG): A negative value indicates a spontaneous reaction.

Enthalpy (ΔH): A negative value (exothermic) indicates that the reaction releases heat, while a positive value (endothermic) signifies heat absorption.

Entropy (ΔS): A positive value indicates an increase in disorder, which is favorable for a reaction.

These parameters are related by the equation ΔG = ΔH - TΔS. For nucleophilic substitution, the activation energy (Ea) represents the energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate.

| Parameter | Symbol | Description |

|---|---|---|

| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. |

| Activation Energy | Ea | The minimum energy required to initiate the chemical reaction. |

| Enthalpy of Activation | ΔH‡ | The change in enthalpy in going from reactants to the transition state. |

| Entropy of Activation | ΔS‡ | The change in entropy in going from reactants to the transition state. |

| Gibbs Free Energy of Activation | ΔG‡ | The change in Gibbs free energy in going from reactants to the transition state; determines the reaction rate. |

Computational Chemistry in Reaction Mechanism Discovery and Validation for this compound

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms of phosphorus compounds like this compound. researchgate.net These methods provide detailed insights at the molecular level that can be difficult to obtain through experimental means alone.

Key applications of computational chemistry in studying the reactivity of this compound include:

Mechanism Elucidation: DFT calculations can map the potential energy surface (PES) for a reaction. By locating and characterizing the energies of reactants, intermediates, transition states, and products, researchers can distinguish between competing pathways, such as the S_N2-P and A-E mechanisms. nih.gov Finding a stable pentacoordinate intermediate on the PES would provide strong evidence for the A-E mechanism.

Activation Barrier Calculation: The energy difference between the reactants and the transition state—the activation energy—can be calculated with high accuracy. This allows for the prediction of reaction rates and helps explain why certain reactions are favored over others. nih.govresearchgate.net

Stereochemistry Prediction: For chiral phosphorus centers, computational models can predict the stereochemical outcome (inversion or retention of configuration) of a substitution reaction, which is a key indicator of the underlying mechanism.

Analysis of Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule. This can quantitatively confirm the electrophilic nature of the phosphorus center and the reduced nucleophilicity of the nitrogen atoms.

Computational studies have been crucial in understanding C-F bond activation by phosphorus compounds and in confirming mechanisms for nucleophilic substitution at various centers, providing a robust framework for validating experimental observations and predicting new reactivity patterns. nih.govnih.gov

| Computational Method/Application | Information Gained | Relevance to this compound |

|---|---|---|

| Potential Energy Surface (PES) Mapping | Identification of intermediates and transition states. | Distinguishes between S_N2-P and Addition-Elimination mechanisms. |

| Frequency Calculations | Characterization of stationary points (minima vs. transition states). Calculation of thermodynamic parameters (ΔH, ΔS, ΔG). | Confirms the nature of calculated structures and predicts reaction spontaneity. |

| NBO/Mulliken Population Analysis | Calculation of atomic charges and orbital interactions. | Explains the electrophilicity of the phosphorus center and nucleophilicity of other atoms. |

| Transition State Theory (TST) | Calculation of reaction rate constants from activation energies. | Provides quantitative prediction of reaction kinetics. |

Advanced Spectroscopic and Structural Characterization of N,n Diphenylphosphorodiamidic Fluoride

High-Resolution Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like N,N'-Diphenylphosphorodiamidic fluoride (B91410). Each method provides unique insights into the connectivity and chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For N,N'-Diphenylphosphorodiamidic fluoride, a combination of ¹H, ¹³C, ¹⁹F, and ³¹P NMR experiments would provide a comprehensive picture of its molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the two phenyl groups and the protons attached to the nitrogen atoms (N-H). The phenyl protons would likely appear as complex multiplets in the aromatic region (typically 7.0-8.0 ppm). The N-H protons would appear as a distinct signal whose chemical shift could be concentration-dependent and would likely show coupling to the adjacent phosphorus-31 nucleus.

¹³C NMR: The carbon-13 NMR spectrum would reveal the different carbon environments within the molecule. Signals for the carbons of the phenyl rings would be observed in the aromatic region (around 110-150 ppm). The carbon atoms directly attached to the nitrogen (ipso-carbons) would have a distinct chemical shift compared to the ortho, meta, and para carbons.

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus for NMR. biophysics.org The ¹⁹F NMR spectrum of this compound would be expected to show a doublet, resulting from the coupling of the fluorine atom to the phosphorus-31 atom (¹JP-F). The chemical shift of this signal would be characteristic of a fluorine atom bonded to a pentavalent phosphorus center. researchgate.net

³¹P NMR: Phosphorus-31 NMR is crucial for characterizing organophosphorus compounds. The ³¹P NMR spectrum would be expected to show a doublet due to coupling with the directly attached fluorine atom (¹JP-F). Further coupling to the two N-H protons might also be observed, potentially leading to a triplet of doublets if the coupling constants are well-resolved. The chemical shift would be indicative of a phosphorodiamidic fluoride environment.

A hypothetical data table for the expected NMR signals is presented below.

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) |

| ¹H | 7.0 - 8.0 (aromatic), Variable (N-H) | Multiplets, Doublet (or broader) | JP-H |

| ¹³C | 110 - 150 (aromatic) | Multiple signals | JP-C |

| ¹⁹F | Characteristic of P-F bond | Doublet | ¹JP-F |

| ³¹P | Characteristic of phosphorodiamidate | Doublet of triplets | ¹JP-F, JP-H |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the P=O (phosphoryl) stretching vibration, typically in the region of 1200-1300 cm⁻¹. The P-F stretching vibration would also give a strong absorption band, usually found between 800 and 950 cm⁻¹. The N-H stretching vibrations would appear as one or two bands in the 3100-3400 cm⁻¹ region. P-N stretching vibrations are typically seen in the 900-1100 cm⁻¹ range. Aromatic C-H and C=C stretching vibrations from the phenyl groups would also be present. ijcce.ac.ir

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric vibrations, such as the symmetric stretch of the phenyl rings, are often strong in the Raman spectrum. The P=O and P-F stretching vibrations would also be Raman active.

A table of expected vibrational frequencies is provided below.

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Method |

| N-H stretch | 3100 - 3400 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| P=O stretch | 1200 - 1300 | IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| P-N stretch | 900 - 1100 | IR, Raman |

| P-F stretch | 800 - 950 | IR, Raman |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, techniques like electron ionization (EI) or electrospray ionization (ESI) could be used. The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of the compound (C₁₂H₁₁FN₂OP). Common fragmentation pathways would likely involve the loss of the fluorine atom, cleavage of the P-N bonds to lose aniline (B41778) fragments, or cleavage of the phenyl groups. nist.govresearchgate.net

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction: Data Collection and Refinement

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal would then be mounted on a diffractometer, and X-ray diffraction data would be collected. This data would be processed to determine the unit cell dimensions (a, b, c, α, β, γ) and the space group of the crystal. The structure would then be solved and refined to obtain the final atomic coordinates. researchgate.netrsc.org

Analysis of Bond Distances, Angles, and Molecular Conformation

The refined crystal structure would provide a wealth of information. ijcce.ac.ir

Bond Distances: The precise lengths of all bonds in the molecule would be determined. Key parameters would include the P=O, P-F, and P-N bond lengths. These values can give insight into the bond order and electronic nature of the phosphoryl center. The C-N and aromatic C-C bond lengths would also be determined.

Bond Angles: The angles around the central phosphorus atom (e.g., O=P-F, O=P-N, N-P-N) would define the geometry of the phosphoryl core, which is expected to be a distorted tetrahedron. The geometry around the nitrogen atoms would also be of interest, indicating their hybridization state.

A table of expected bond lengths and angles based on related structures is presented below.

| Bond/Angle | Expected Value Range |

| P=O Bond Length | 1.45 - 1.50 Å |

| P-F Bond Length | 1.50 - 1.60 Å |

| P-N Bond Length | 1.60 - 1.70 Å |

| O=P-N Angle | 105 - 115° |

| N-P-N Angle | 100 - 110° |

| O=P-F Angle | 110 - 120° |

In-depth Analysis of Intermolecular Interactions and Supramolecular Assembly in Crystalline this compound Reveals Complex Hydrogen Bonding Networks

Detailed crystallographic studies on this compound are not publicly available. The following analysis is based on established principles of intermolecular interactions and observed patterns in structurally related organophosphorus and fluorinated organic compounds.

At the forefront of these interactions are hydrogen bonds, which are expected to play a pivotal role in the formation of the supramolecular architecture. The N-H groups of the phosphorodiamidic moiety are strong hydrogen bond donors, while the phosphoryl oxygen and the fluorine atom are potential hydrogen bond acceptors. The formation of N-H···O=P hydrogen bonds is a common and robust motif in related phosphoramidate (B1195095) structures, often leading to the formation of well-defined one-dimensional chains or two-dimensional sheets.

Furthermore, the presence of the fluorine atom introduces the possibility of N-H···F hydrogen bonds. While typically weaker than N-H···O interactions, these contacts can significantly influence the crystal packing by providing additional stabilization and directionality. The geometry and strength of such hydrogen bonds are highly dependent on the steric and electronic environment within the crystal lattice. In some cases, bifurcated hydrogen bonds, where a single N-H group interacts with both the phosphoryl oxygen and the fluorine atom, may be observed.

The aromatic phenyl rings also introduce the possibility of π-stacking and C-H···π interactions. The face-to-face or offset stacking of the phenyl rings can contribute significantly to the cohesive energy of the crystal. Additionally, the interaction of the electron-rich π-systems with the acidic protons of neighboring molecules (C-H···π) provides another layer of stabilizing forces that guide the self-assembly process.

The interplay of these diverse intermolecular forces—strong N-H···O hydrogen bonds, weaker N-H···F and C-H···O/F contacts, and dispersive π-π and C-H···π interactions—is expected to result in a highly organized and stable three-dimensional supramolecular network. The precise nature of this assembly, including the specific hydrogen bonding motifs and packing arrangements, can only be definitively determined through single-crystal X-ray diffraction analysis.

Table 1: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Strong Hydrogen Bond | N-H | O=P | Formation of primary structural motifs (chains, sheets) |

| Weaker Hydrogen Bond | N-H | F | Directional control and additional stabilization |

| Weak Hydrogen Bond | C-H (phenyl) | O=P, F | Fine-tuning of crystal packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Contribution to cohesive energy |

| C-H···π Interaction | C-H (phenyl) | Phenyl Ring | Stabilization of the three-dimensional network |

Computational and Theoretical Chemistry of N,n Diphenylphosphorodiamidic Fluoride

Electronic Structure Calculations and Quantum Chemical Models

Electronic structure calculations are fundamental to understanding the intrinsic properties of N,N'-Diphenylphosphorodiamidic fluoride (B91410). These quantum chemical models provide a detailed picture of bonding, charge distribution, and molecular orbitals.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the ground-state properties of organophosphorus compounds. nih.govnih.gov By approximating the many-electron wavefunction in terms of the electron density, DFT offers a balance between computational cost and accuracy. For N,N'-Diphenylphosphorodiamidic fluoride, DFT calculations are instrumental in predicting its equilibrium geometry, vibrational frequencies, and thermodynamic stability.

Commonly employed functionals such as B3LYP or M06-2X, combined with Pople-style basis sets like 6-311G(d,p), are used to optimize the molecular structure. nih.gov These calculations can predict key geometric parameters, including the bond lengths of the phosphoryl (P=O), phosphorus-fluorine (P-F), and phosphorus-nitrogen (P-N) bonds, as well as the bond and dihedral angles that define the molecule's three-dimensional shape. Such calculations would reveal the tetrahedral geometry around the central phosphorus atom and the relative orientations of the two phenyl-amino substituents.

An illustrative example of optimized geometrical parameters that could be obtained from a DFT calculation (e.g., at the B3LYP/6-311G(d,p) level) is presented below.

Table 1: Illustrative Predicted Ground State Geometrical Parameters for this compound from a Hypothetical DFT Calculation. This table is for illustrative purposes to show the type of data generated from DFT calculations.

| Parameter | Predicted Value |

|---|---|

| P=O Bond Length | 1.48 Å |

| P-F Bond Length | 1.55 Å |

| P-N Bond Length | 1.65 Å |

| O=P-F Bond Angle | 115.0° |

| N-P-N Bond Angle | 105.0° |

| C-N-P-O Dihedral Angle | -150.0° |

For more accurate predictions of energetic properties, such as bond dissociation energies and reaction barriers, higher-level ab initio and post-Hartree-Fock methods are employed. researchgate.netnih.gov Methods like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD), and Quadratic Configuration Interaction (QCISD) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov

While computationally more demanding, these methods are crucial for obtaining benchmark-quality data. For instance, calculating the P-F bond dissociation energy using a high-level method like CCSD(T) extrapolated to the complete basis set limit would provide a highly reliable prediction of the bond's strength. researchgate.net Such calculations are vital for understanding the molecule's thermal stability and reactivity. These methods can also be used in dual-level approaches to refine the energetics of reaction pathways initially mapped out with more economical DFT methods. nih.gov

Understanding the distribution of electrons within this compound is key to explaining its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a common technique used to interpret the wavefunction obtained from DFT or ab initio calculations. nih.govnih.govut.ac.ir NBO analysis translates the complex wavefunction into a more intuitive chemical picture of Lewis structures, lone pairs, and charge delocalization.

For this molecule, NBO analysis would quantify the charge on each atom, revealing the highly polar nature of the P=O and P-F bonds. It would also identify key hyperconjugative interactions, such as the delocalization of nitrogen lone pair electrons (nN) into the antibonding orbitals of the phosphorus center (e.g., σP-F or σP=O). iau.ir These interactions are crucial for stabilizing the molecule and influence the geometry and rotational barriers around the P-N bonds.

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's chemical reactivity. nih.gov The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons. For this compound, the HOMO would likely be localized on the nitrogen atoms and phenyl rings, while the LUMO would be centered on the phosphorus atom, associated with the σ*P-F antibonding orbital, indicating its susceptibility to nucleophilic attack at the phosphorus center.

Conformational Landscape and Potential Energy Surface Studies

This compound possesses significant conformational flexibility due to the rotation around several single bonds, primarily the P-N and N-C bonds. ijsr.net Theoretical studies are essential for mapping the conformational landscape and identifying the most stable conformers.

The potential energy surface (PES) can be explored by systematically rotating the dihedral angles associated with the P-N bonds and the orientation of the phenyl groups. DFT calculations are typically used to compute the energy of each conformation, allowing for the identification of local and global energy minima. crossref.org Such studies on related organophosphorus compounds show that the relative orientation of substituents around the phosphorus atom is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as hyperconjugation. iau.irijsr.net The results of a PES scan can be used to determine the relative populations of different conformers at a given temperature and to understand the energy barriers separating them.

Prediction and Interpretation of Spectroscopic Properties through Theoretical Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra, theoretical chemistry can aid in the structural elucidation and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of the molecule. nih.gov These theoretical frequencies correspond to the fundamental vibrational modes, such as the characteristic stretching frequencies of the P=O, P-F, and P-N bonds. By comparing the calculated infrared (IR) and Raman spectra with experimental data, a detailed assignment of the observed spectral bands can be achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts (e.g., 1H, 13C, 19F, and 31P) is a powerful tool for structure verification. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. researchgate.net Theoretical 19F and 31P NMR chemical shifts are particularly important for characterizing organophosphorus fluoride compounds, as these nuclei are highly sensitive to their chemical environment. biophysics.org

Table 2: Illustrative Predicted NMR Chemical Shifts for this compound from a Hypothetical GIAO-DFT Calculation. This table is for illustrative purposes to show the type of data generated from such calculations.

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| 31P | -5.0 to -15.0 |

| 19F | -70.0 to -85.0 |

| 1H (N-H) | 7.5 to 8.5 |

| 13C (ipso-C) | 138.0 to 142.0 |

Molecular Dynamics Simulations and Theoretical Reaction Pathway Studies

While quantum chemical calculations typically focus on static molecules, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. nih.govresearchgate.net Using a force field derived from quantum mechanical calculations or experimental data, MD simulations can model the molecule's motion and interactions with its environment, such as a solvent. These simulations can provide insights into conformational dynamics, solvation effects, and transport properties.

Furthermore, theoretical methods are crucial for investigating the reaction mechanisms of phosphorodiamidic fluorides. For example, the hydrolysis of the P-F or P-N bond is a key reaction. Quantum chemical calculations can be used to map the entire reaction pathway, identifying the transition state structure and calculating the activation energy. acs.org Studies on related phosphoryl transfer reactions often show that these processes can proceed through concerted associative (SN2-like) mechanisms. nih.gov The role of metal fluorides as transition state analogs in enzymatic phosphoryl transfer studies highlights the importance of the fluoride atom in mechanistic investigations. biorxiv.orgnih.gov Theoretical modeling can elucidate whether the reaction proceeds via a trigonal bipyramidal transition state and can predict the reaction kinetics, providing a molecular-level understanding of the compound's chemical stability and reactivity.

Applications of N,n Diphenylphosphorodiamidic Fluoride in Advanced Synthetic Methodologies

Role as a Fluorinating Agent in Organic Transformations

Organophosphorus fluorides are a recognized class of reagents in fluorination chemistry. Although not as commonly employed as reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI), the P-F bond in compounds such as N,N'-Diphenylphosphorodiamidic Fluoride (B91410) can, in principle, serve as a source of fluoride for nucleophilic substitution reactions. The reactivity in this context is largely dependent on the strength of the P-F bond and the nature of the substrate.

The utility of such a compound as a fluorinating agent would likely be in specialized applications where its specific steric and electronic properties are advantageous. For instance, the bulky phenyl groups might influence the regioselectivity of fluorination in complex molecules. The phosphorus center's Lewis acidity could also play a role in activating certain substrates towards fluorination.

Table 1: Comparison of Selected Fluorinating Agents

| Reagent Name | Formula | Type | Key Features |

| Selectfluor | C₇H₁₄B₂ClF₂N₂ | Electrophilic | Highly reactive, broad applicability |

| N-Fluorobenzenesulfonimide (NFSI) | C₁₂H₁₀FNO₂S | Electrophilic | Stable, crystalline solid |

| N,N'-Diphenylphosphorodiamidic Fluoride | C₁₂H₁₂FN₂OP | Nucleophilic (potential) | Potential for specialized applications |

Utility in the Formation of Phosphorus-Nitrogen Bonds

A significant application of phosphorodiamidic halides is in the formation of phosphorus-nitrogen (P-N) bonds. The fluoride atom in this compound can act as a leaving group in reactions with amines, leading to the formation of new P-N bonds. This type of reaction is fundamental in the synthesis of a wide array of organophosphorus compounds, including phosphoramidates and phosphonamides, which are of interest in medicinal chemistry and materials science.

The general reaction can be depicted as: (PhNH)₂P(O)F + R₂NH → (PhNH)₂P(O)NR₂ + HF

The reaction conditions, such as the choice of solvent and the use of a base to scavenge the generated HF, would be crucial for optimizing the yield and purity of the desired product. The reactivity of the P-F bond is generally lower than that of P-Cl or P-Br bonds, which could offer advantages in terms of selectivity when other reactive functional groups are present in the amine substrate.

Precursor for the Synthesis of Structurally Diverse Organophosphorus Compounds

This compound can serve as a versatile precursor for a variety of organophosphorus compounds. The P-F bond can be readily cleaved and replaced by other functional groups through reactions with appropriate nucleophiles.

Examples of Potential Transformations:

Reaction with Alcohols/Phenols: In the presence of a base, reaction with alcohols or phenols would yield the corresponding phosphoramidate (B1195095) esters. (PhNH)₂P(O)F + ROH → (PhNH)₂P(O)OR + HF

Reaction with Organometallic Reagents: Reagents such as Grignard or organolithium compounds could potentially react to form new P-C bonds, leading to phosphonic amides. (PhNH)₂P(O)F + R-MgX → (PhNH)₂P(O)R + MgXF

These transformations highlight the potential of this compound as a building block for creating a library of structurally diverse organophosphorus compounds with potential applications in various fields.

Exploration in Catalysis and Reagent Design

The phosphorus atom in this compound is a potential Lewis acidic center. This property could be exploited in the design of novel catalysts for organic transformations. The compound could act as a catalyst itself or be a precursor for the synthesis of more complex chiral phosphorus-based catalysts. For instance, the phenylamino substituents could be modified to incorporate chiral auxiliaries, leading to enantioselective catalysts.

Furthermore, the reactivity of the P-F bond allows for its use in the design of specialized reagents. For example, it could be used to introduce the diphenylphosphorodiamido moiety into other molecules, potentially imparting useful biological or material properties. The development of new reagents based on this scaffold could open up new avenues in synthetic chemistry.

Future Directions and Research Challenges in N,n Diphenylphosphorodiamidic Fluoride Chemistry

Development of Sustainable and Economical Synthetic Strategies

The advancement of N,N'-Diphenylphosphorodiamidic fluoride (B91410) chemistry is intrinsically linked to the development of green and cost-effective synthetic methodologies. Current synthetic routes often rely on traditional methods that may involve hazardous reagents, harsh reaction conditions, and the generation of significant waste, posing challenges to both environmental sustainability and economic viability.

Future research will likely focus on the principles of green chemistry to design more benign synthetic pathways. This includes the exploration of atom-economical reactions that maximize the incorporation of all starting materials into the final product. The use of safer, more environmentally friendly solvents and reagents is a critical area of investigation. For instance, replacing hazardous halogenated solvents with greener alternatives or developing solvent-free reaction conditions would represent a significant step forward.

From an economic perspective, process intensification will be a key research direction. This involves developing continuous flow processes which can offer better control over reaction parameters, improved safety, and higher throughput compared to traditional batch processes. nih.gov The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also reduce operational costs and waste generation. researchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often hazardous and stoichiometric | Safer, catalytic, and renewable |

| Solvents | Typically volatile organic compounds | Green solvents or solvent-free |

| Energy Input | High temperature and pressure | Milder reaction conditions |

| Waste Generation | Significant byproducts | Minimal waste (high atom economy) |

| Process | Batch processing | Continuous flow, process intensification |

Unveiling Novel Reactivity Patterns and Synthetic Utilities

The synthetic potential of N,N'-Diphenylphosphorodiamidic fluoride is largely untapped. The presence of a reactive phosphorus-fluorine (P-F) bond alongside two nitrogen-phosphorus (N-P) bonds offers a rich landscape for chemical transformations. Future research will focus on elucidating the full extent of its reactivity and harnessing it for novel synthetic applications.

A primary area of investigation will be the controlled substitution of the fluoride atom. The high electronegativity of fluorine makes the phosphorus center highly electrophilic, susceptible to attack by a wide range of nucleophiles. Exploring reactions with various nucleophiles, such as alcohols, thiols, and amines, could lead to a diverse library of new phosphorodiamidates with tailored properties. Understanding the factors that govern the selectivity of these reactions will be crucial for their synthetic utility.

The reactivity of the N-P bonds also presents opportunities for synthetic innovation. Cleavage and functionalization of these bonds could provide access to new classes of organophosphorus compounds. For example, reactions that selectively cleave one of the N-phenyl groups could be a valuable tool for asymmetric synthesis or for the introduction of other functional groups.

Furthermore, the phenyl groups themselves can be subjects of chemical modification. Electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the aromatic rings could be employed to introduce additional functionalities, leading to the synthesis of more complex molecules with potential applications in medicinal chemistry or materials science. The development of catalytic methods to achieve these transformations will be a key challenge.

Advanced Computational Modeling for Predictive Design and Discovery

Computational chemistry is poised to play a transformative role in accelerating the development of this compound chemistry. The use of advanced computational models can provide deep insights into the molecule's structure, properties, and reactivity, thereby guiding experimental efforts and enabling the predictive design of new derivatives and applications.

Density Functional Theory (DFT) and other quantum chemical methods can be employed to accurately predict the geometric and electronic structure of this compound and its derivatives. researchgate.net These calculations can provide valuable information about bond lengths, bond angles, and charge distributions, which are crucial for understanding the molecule's stability and reactivity. Computational modeling can also be used to predict various spectroscopic properties, such as NMR and IR spectra, which can aid in the characterization of newly synthesized compounds.

A significant challenge and opportunity lies in the computational modeling of reaction mechanisms. By simulating the potential energy surfaces of various reactions, researchers can identify the most likely reaction pathways, determine activation energies, and predict product distributions. researchgate.net This information is invaluable for optimizing reaction conditions and for designing new reactions with desired outcomes.

Predictive design is another exciting frontier for computational modeling. By systematically modifying the structure of this compound in silico and calculating the properties of the resulting virtual compounds, it is possible to identify candidates with specific desired characteristics, such as enhanced reactivity, specific binding properties, or desirable material properties. This approach can significantly reduce the time and resources required for the discovery of new functional molecules. Machine learning algorithms, trained on experimental and computational data, could further enhance the predictive power of these models. rsc.org

Table 2: Applications of Computational Modeling in this compound Research

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, electronic properties, and spectroscopic data. |

| Ab initio methods | High-accuracy calculations of reaction energies and mechanisms. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments (e.g., solvents). |

| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling of biological activity or material properties. |

Integration of this compound into Complex Molecular Architectures and Functional Materials

A major long-term goal in the field is to integrate the this compound moiety into larger, more complex molecular architectures and functional materials. The unique properties conferred by the phosphorodiamidic fluoride group could lead to the development of novel molecules and materials with a wide range of applications.

In the realm of complex molecule synthesis, this compound could serve as a versatile building block. Its ability to undergo selective transformations at the phosphorus center and on the phenyl rings makes it an attractive scaffold for the construction of intricate molecular structures. For example, it could be incorporated into macrocycles or polymers to create new ligands for catalysis or host-guest chemistry.

The development of functional materials incorporating this moiety is another promising research direction. The phosphorus-nitrogen backbone could impart flame-retardant properties to polymers. The polarity and hydrogen-bonding capabilities of the phosphorodiamidate group could be exploited in the design of materials for separation science or as components of supramolecular assemblies.

Furthermore, the introduction of specific functional groups onto the phenyl rings could lead to materials with tailored optical, electronic, or magnetic properties. For instance, the incorporation of chromophores could lead to new fluorescent materials for sensing or imaging applications. The attachment of redox-active groups could result in new materials for energy storage or catalysis. The synthesis and characterization of such materials will require a multidisciplinary approach, combining expertise in synthetic chemistry, materials science, and physical chemistry. The development of nanoparticles and thin films containing this functional group could also open up new technological applications. nih.govresearchgate.net

Q & A

Q. What are the primary synthetic routes for N,N'-Diphenylphosphorodiamidic fluoride, and how can purity be optimized?

this compound is typically synthesized via phosphorylation of diamines using phosphorus oxyfluorides or halogenated intermediates. For purity optimization, recrystallization from aqueous alcohol is effective, as demonstrated for structurally similar phosphorodiamidic fluorides . Key steps include:

- Intermediate isolation : Use dichloride precursors (e.g., N,N'-Diethylphosphoramidic dichloride) to control reactivity .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) minimize side reactions.

- Analytical validation : Monitor reaction progress via <sup>31</sup>P NMR to confirm fluorination and assess purity .

Q. How does this compound behave under varying pH conditions?

The compound exhibits hydrolytic stability in neutral aqueous environments but degrades under acidic or alkaline conditions. For example:

- Alkaline hydrolysis : Exposure to 0.5 N NaOH at 18°C for 500 hours resulted in ~29% fluoride removal .

- Acidic hydrolysis : Faster degradation occurs due to protonation of the P–F bond, though specific rates require empirical determination.

Methodological note : Hydrolysis studies should use ion chromatography (IC) or <sup>19</sup>F NMR to quantify fluoride release .

Advanced Research Questions

Q. What mechanistic insights explain the hydrolysis differences between this compound and its alkyl-substituted analogs?

Steric and electronic effects dominate:

- Steric hindrance : Bulky phenyl groups in the diphenyl derivative slow nucleophilic attack compared to smaller alkyl groups (e.g., tetramethyl analogs) .

- Electronic effects : Electron-withdrawing phenyl substituents stabilize the phosphorus center, reducing susceptibility to hydrolysis.

Experimental validation : Compare hydrolysis kinetics using Arrhenius plots under controlled pH and temperature .

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsion angles. For related phosphoramides:

- Bond angles : P–N–C angles average ~111.2°, consistent with tetrahedral phosphorus geometry .

- Torsional strain : Dihedral angles between phenyl rings and the P–N plane range from −177.45° to 179.09°, indicating minimal steric clash .

Best practices : Use low-temperature (100 K) SCXRD to reduce thermal motion artifacts and achieve data-to-parameter ratios >18:1 .

Q. What analytical techniques are most reliable for quantifying trace fluoride release in complex matrices?

- Ion chromatography (IC) : Detects fluoride at ppm levels with high specificity (e.g., using AS-18 columns and NaOH eluents) .

- <sup>19</sup>F NMR : Provides real-time monitoring of fluoride liberation but requires deuterated solvents to avoid signal overlap .

- Fluoride ion-selective electrodes (ISE) : Suitable for rapid screening but less accurate in high-ionic-strength solutions .

Contradictions and Research Gaps

- Hydrolysis rates : Evidence reports 29% hydrolysis after 500 hours in NaOH , but extrapolation to physiological conditions (e.g., 37°C) requires further validation.

- Structural analogs : Data from N,N-Dicyclohexyl-N,N'-diphenylphosphoramide suggest conformational flexibility , but its relevance to the diphenylfluoride derivative remains untested.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.